Chir-124

Description

a potent inhibitor of Chk1 that potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo; structure in first source

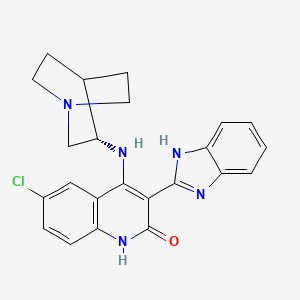

Structure

3D Structure

Properties

IUPAC Name |

4-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]amino]-3-(1H-benzimidazol-2-yl)-6-chloro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22ClN5O/c24-14-5-6-16-15(11-14)21(25-19-12-29-9-7-13(19)8-10-29)20(23(30)28-16)22-26-17-3-1-2-4-18(17)27-22/h1-6,11,13,19H,7-10,12H2,(H,26,27)(H2,25,28,30)/t19-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOVBBVMDHIRCTG-LJQANCHMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN2CCC1[C@@H](C2)NC3=C(C(=O)NC4=C3C=C(C=C4)Cl)C5=NC6=CC=CC=C6N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22ClN5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405168-58-3 |

Source

|

| Record name | CHIR-124 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405168583 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHIR-124 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06852 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CHIR-124 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5K64W8EU3E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to CHIR-124: A Potent and Selective Chk1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of CHIR-124, a novel and potent small-molecule inhibitor of Checkpoint kinase 1 (Chk1). This compound has demonstrated significant potential in preclinical studies as a chemosensitizing agent, particularly in combination with DNA-damaging therapies. This guide details its mechanism of action, summarizes key quantitative data, outlines experimental protocols used in its evaluation, and provides visualizations of its cellular effects and experimental applications.

Introduction

This compound, chemically known as (S)-3-(1H-benzo[d]imidazol-2-yl)-6-chloro-4-(quinuclidin-3-ylamino)quinolin-2(1H)-one, is a quinolone-based compound identified as a highly potent and selective inhibitor of Chk1 kinase.[1] Chk1 is a critical transducer kinase in the DNA damage response pathway, responsible for enforcing cell cycle checkpoints, particularly in the S and G2-M phases, to allow time for DNA repair.[2][3] In many human cancers, particularly those with mutations in the p53 tumor suppressor gene, cells become heavily reliant on the Chk1-dependent G2-M checkpoint for survival after DNA damage.[1] By inhibiting Chk1, this compound abrogates this checkpoint, leading to premature mitotic entry with damaged DNA, a process known as mitotic catastrophe, and subsequent apoptosis.[1][2] This mechanism makes this compound a promising candidate for combination therapy, enhancing the efficacy of cytotoxic agents like topoisomerase I poisons.[2][3]

Core Mechanism of Action

This compound exerts its biological effects by directly targeting the ATP-binding site of the Chk1 kinase.[1][4] This competitive inhibition prevents Chk1 from phosphorylating its downstream substrates, most notably the Cdc25 family of phosphatases.

The key steps in its mechanism are:

-

DNA Damage and Checkpoint Activation: Genotoxic agents, such as topoisomerase I poisons (e.g., SN-38, the active metabolite of irinotecan), induce DNA damage, which activates the ATR (Ataxia Telangiectasia and Rad3-related) kinase. ATR, in turn, phosphorylates and activates Chk1.

-

Chk1-Mediated Cell Cycle Arrest: Activated Chk1 phosphorylates Cdc25A, marking it for ubiquitination and proteasomal degradation.[2][3] The destruction of Cdc25A prevents the activation of cyclin-dependent kinases (CDKs) necessary for mitotic entry, thus causing cell cycle arrest in the S and G2 phases.

-

This compound Intervention: this compound binds to Chk1, blocking its kinase activity. This prevents the phosphorylation and subsequent degradation of Cdc25A.[2][3]

-

Checkpoint Abrogation and Mitotic Catastrophe: The stabilization and accumulation of Cdc25A lead to the activation of mitotic CDKs, overriding the DNA damage checkpoint. Cells prematurely enter mitosis with unrepaired DNA, resulting in mitotic catastrophe and apoptosis. This effect is particularly pronounced in p53-deficient cells, which lack the G1 checkpoint and are thus more dependent on the G2 checkpoint for survival.[1][2]

Quantitative Data

The potency and selectivity of this compound have been characterized through various in vitro and in vivo studies.

Table 1: Kinase Selectivity Profile of this compound

This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of kinases, highlighting its high selectivity for Chk1.

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |

| Chk1 | 0.3 | - | [4][5] |

| Chk2 | 700 | ~2,333x | [1][4] |

| FLT3 | 5.8 | ~19x | [4] |

| PDGFR | 6.6 | ~22x | [4] |

| GSK-3 | 23.3 | ~78x | |

| Fyn | 98.8 | ~329x | |

| CDK2/cyclin A | 190 | ~633x | [1][4] |

| cdc2/cyclin B | 510 | ~1,700x | [1][4] |

| CDK4/cyclin D | 2,100 | ~7,000x | [1][4] |

Table 2: In Vitro Synergistic Activity with SN-38

This compound demonstrates significant synergy with the topoisomerase I poison SN-38 in p53-mutant cancer cell lines.

| Cell Line | Cancer Type | p53 Status | Synergistic Concentration Range | Observations | Reference |

| MDA-MB-435 | Breast Carcinoma | Mutant | This compound (≥0.9 nM) + SN-38 (≥0.42 nM) | Potentiation of apoptosis and abrogation of S and G2-M checkpoints.[4] | [1][5] |

| HCT116 p53-/- | Colon Carcinoma | Null | Not specified | Selective abrogation of G2-M checkpoint and induction of cell death compared to p53 wild-type cells. | [1] |

| SW-620 | Colon Carcinoma | Mutant | Not specified | Synergistic growth inhibition. | [5] |

| Colo205 | Colon Carcinoma | Mutant | Not specified | Synergistic growth inhibition. | [5] |

Table 3: In Vivo Antitumor Activity in Combination with CPT-11 (Irinotecan)

In a human breast carcinoma xenograft model, this compound potentiated the antitumor effects of CPT-11.

| Animal Model | Treatment Group | Dosage & Schedule | Outcome | Reference |

| Orthotopic MDA-MB-435 Breast Cancer Xenograft | CPT-11 alone | Not specified | Moderate tumor growth inhibition. | [4] |

| This compound alone | 10 or 20 mg/kg, p.o. | No significant effect on tumor growth. | [4] | |

| CPT-11 + this compound | CPT-11 + this compound (10 or 20 mg/kg) | Significant potentiation of tumor growth inhibition; increased apoptosis in tumors. | [4] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon the research conducted with this compound.

In Vitro Chk1 Kinase Assay

This protocol is used to determine the direct inhibitory activity of this compound on recombinant Chk1 kinase.

-

Objective: To measure the IC50 of this compound against the Chk1 kinase domain.

-

Methodology:

-

The inhibitor is mixed with a kinase reaction buffer containing: 30 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, and 0.01% bovine serum albumin.[1][5]

-

The reaction is initiated by adding 1.35 nM recombinant CHK1 kinase domain, 0.5 µM peptide substrate, 1 µM unlabeled ATP, and 5 nM ³³P γ-labeled ATP.[1][5]

-

The reaction mixture is incubated to allow for phosphate transfer from ATP to the substrate.

-

The reaction is stopped, and the amount of incorporated radiolabeled phosphate is quantified using a radioactive detection method, such as scintillation counting after substrate capture.[1][5]

-

IC50 values are calculated by plotting the percentage of inhibition against the log concentration of this compound.

Cell Cycle Analysis by Flow Cytometry

This protocol assesses the ability of this compound to abrogate DNA damage-induced cell cycle checkpoints.

-

Objective: To quantify the percentage of cells in different phases of the cell cycle (G1, S, G2-M) after treatment.

-

Methodology:

-

Tumor cells (e.g., MDA-MB-435) are seeded and allowed to adhere.

-

Cells are treated with a DNA-damaging agent (e.g., 10 nM SN-38) for a specified period (e.g., 24 hours) to induce G2-M arrest.

-

This compound (e.g., 100 nM) is then added to the medium, and cells are incubated for a further period (e.g., 24 hours).

-

Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.

-

Fixed cells are treated with RNase A and stained with a DNA-intercalating dye (e.g., propidium iodide).

-

The DNA content of individual cells is analyzed by flow cytometry. The resulting histograms are used to determine the distribution of cells in G1, S, and G2-M phases. A decrease in the G2-M population and an increase in the sub-G1 (apoptotic) population after this compound treatment indicates checkpoint abrogation.

-

In Vivo Xenograft Efficacy Study

This protocol evaluates the ability of this compound to enhance the antitumor effect of chemotherapy in a living model.

-

Objective: To determine if this compound can potentiate the tumor growth inhibitory effect of irinotecan (CPT-11) in a breast cancer xenograft model.

-

Methodology:

-

Tumor Implantation: MDA-MB-435 human breast carcinoma cells are implanted into the mammary fat pad of female immunodeficient mice.[5]

-

Tumor Growth: Tumors are allowed to grow to a palpable size.

-

Treatment Groups: Mice are randomized into vehicle control, this compound alone, CPT-11 alone, and combination (CPT-11 + this compound) groups.

-

Dosing: CPT-11 is administered according to its established protocol. This compound is administered orally (p.o.), for example, four times daily for 6 consecutive days.[5]

-

Monitoring: Tumor volume and body weight are measured regularly throughout the study.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological analysis (e.g., H&E staining) and biomarker assessment (e.g., immunohistochemistry for apoptosis markers like cleaved caspase-3 or mitosis markers like phospho-histone H3).[4]

-

The Logic of Synthetic Lethality in p53-Deficient Tumors

The therapeutic strategy of combining a DNA-damaging agent with a Chk1 inhibitor like this compound is rooted in the concept of synthetic lethality. This approach targets a vulnerability that arises from a specific cancer-related mutation, in this case, the loss of p53 function.

Conclusion

This compound is a highly potent and selective Chk1 inhibitor with a well-defined mechanism of action.[1][5] By abrogating the G2-M DNA damage checkpoint, it synergistically enhances the cytotoxicity of DNA-damaging agents, particularly in cancer cells lacking functional p53.[1][2] The robust preclinical data, supported by detailed in vitro and in vivo studies, establish this compound as a valuable tool for cancer research and a promising candidate for further clinical development in combination therapies.[2] Its high selectivity for Chk1 over other kinases minimizes the potential for off-target effects, which has been a challenge for other, less specific kinase inhibitors.[1] Further research continues to explore its full therapeutic potential and other applications, including activity against the Plasmodium falciparum parasite responsible for malaria.[6][7]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. biorxiv.org [biorxiv.org]

- 7. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of Pf Ark1 and Hemozoin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of CHIR-124 in Cell Cycle Checkpoint Abrogation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integrity of the cell cycle is maintained by a sophisticated network of checkpoint controls that ensure the fidelity of DNA replication and chromosome segregation. A critical regulator in this process is the serine/threonine kinase Chk1. In the context of oncology, many tumor cells exhibit defects in the G1 checkpoint, often due to p53 mutations, rendering them heavily reliant on the S and G2-M checkpoints for survival, particularly in the presence of DNA damaging agents. This dependency presents a therapeutic vulnerability. CHIR-124 is a potent and highly selective small molecule inhibitor of Chk1 that has demonstrated significant promise in abrogating these critical cell cycle checkpoints. By inhibiting Chk1, this compound prevents the arrest of cells with damaged DNA in the S and G2 phases, forcing them into a premature and lethal mitosis, a phenomenon known as mitotic catastrophe. This guide provides an in-depth technical overview of this compound, its mechanism of action, quantitative efficacy, and the experimental protocols used to characterize its function in cell cycle checkpoint abrogation.

Introduction to this compound

This compound is a quinolone-based small molecule that acts as a potent and selective ATP-competitive inhibitor of Checkpoint kinase 1 (Chk1).[1][2][3] Chk1 is a pivotal kinase in the DNA damage response (DDR) pathway.[4] In response to DNA damage or replication stress, Chk1 is activated by the upstream kinase ATR (Ataxia Telangiectasia and Rad3-related).[4][5] Activated Chk1 then phosphorylates a range of downstream targets to induce cell cycle arrest, facilitate DNA repair, and in cases of severe damage, trigger apoptosis.[4] A key downstream effector of Chk1 is the Cdc25 family of phosphatases.[6] Chk1-mediated phosphorylation of Cdc25A targets it for degradation, while phosphorylation of Cdc25C leads to its inactivation and sequestration in the cytoplasm.[6] The inactivation of Cdc25 phosphatases prevents the activation of cyclin-dependent kinases (CDKs) that are essential for entry into S-phase and mitosis, thereby enforcing cell cycle arrest.

By inhibiting Chk1, this compound prevents the phosphorylation and subsequent inactivation of Cdc25 phosphatases.[1][2] This leads to the inappropriate activation of CDKs, overriding the DNA damage-induced cell cycle arrest and forcing cells to proceed into mitosis with unrepaired DNA, ultimately leading to apoptosis.[1][2] This mechanism of action makes this compound a powerful chemosensitizer and radiosensitizer, particularly in p53-deficient tumors that are dependent on the G2-M checkpoint for survival after genotoxic stress.[1][2][7]

Quantitative Data on this compound Efficacy and Selectivity

The potency and selectivity of this compound have been extensively characterized through in vitro kinase assays and cell-based studies.

Table 1: In Vitro Kinase Inhibitory Activity of this compound

| Kinase Target | IC50 (nM) | Fold Selectivity vs. Chk1 | Reference |

| Chk1 | 0.3 | - | [3][8] |

| Chk2 | 700 | ~2333x | [9] |

| FLT3 | 5.8 | ~19x | [8] |

| PDGFR | 6.6 | ~22x | [8] |

| GSK-3 | 23.3 | ~78x | [8] |

| Cdk2/cyclin A | 191.1 | ~637x | [8] |

| Cdc2/cyclin B | 505.7 | ~1686x | [8] |

| Cdk4/cyclin D | 2050 | ~6833x | [8] |

| VEGFR1/FLT1 | 463.6 | ~1545x | [8] |

| VEGFR2/FLK1 | 577.9 | ~1926x | [8] |

| FGFR3 | 1290 | ~4300x | [8] |

| bFGFR | 2010 | ~6700x | [8] |

| PKCα | 580 | ~1933x | [8] |

| PKCγ | 110 | ~367x | [8] |

| PKA | 103.1 | ~344x | [8] |

| ERK2 | 4310 | ~14367x | [8] |

Table 2: Synergistic Cytotoxicity of this compound with Topoisomerase I Poisons

| Cell Line | Cancer Type | p53 Status | Combination Agent | IC50 of Combination (this compound) | IC50 of Combination (Agent) | Reference |

| MDA-MB-435 | Breast Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [9] |

| MDA-MB-231 | Breast Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |

| SW-620 | Colon Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |

| Colo205 | Colon Carcinoma | Mutant | Camptothecin | Synergistic interaction observed | Synergistic interaction observed | [3] |

| HCT116 p53-/- | Colon Carcinoma | Null | SN-38 | Marked enhancement of cell death | Marked enhancement of cell death | [2] |

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action in Cell Cycle Checkpoint Abrogation

Experimental Workflow for Evaluating this compound Efficacy

Detailed Experimental Protocols

In Vitro Chk1 Kinase Assay

This protocol is adapted from methodologies used to determine the IC50 of this compound.[3][8]

Materials:

-

Recombinant Chk1 kinase domain

-

Biotinylated cdc25c peptide substrate

-

Kinase reaction buffer (30 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT, 4 mM EDTA, 25 mM β-glycerophosphate, 5 mM MnCl₂, 0.01% BSA)

-

ATP solution (unlabeled and ³³P-γ-ATP)

-

This compound serial dilutions

-

Streptavidin-coated microtiter plates

-

Stop reaction buffer (25 mM EDTA, 50 mM HEPES, pH 7.5)

-

Europium-labeled anti-phosphotyrosine antibody

-

Scintillation counter or appropriate detection system

Procedure:

-

Prepare serial dilutions of this compound in the kinase reaction buffer.

-

In a microtiter plate, combine the this compound dilutions, recombinant Chk1 kinase, and the biotinylated cdc25c peptide substrate.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and ³³P-γ-ATP.

-

Incubate the reaction at room temperature for 1-4 hours.

-

Stop the reaction by transferring the reaction mixture to streptavidin-coated microtiter plates containing the stop reaction buffer. This allows the biotinylated substrate to bind to the plate.

-

Wash the plates to remove unbound reagents.

-

Detect the amount of phosphorylated substrate using a Europium-labeled anti-phosphotyrosine antibody or by measuring the incorporated radioactivity with a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

This protocol is a generalized method for analyzing cell cycle distribution after treatment with this compound.[10]

Materials:

-

Cells of interest cultured in appropriate medium

-

This compound and/or DNA damaging agent

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound, a DNA damaging agent, or a combination of both for the specified duration.

-

Harvest the cells by trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Wash the cells once with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours (can be stored for several days).

-

Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples on a flow cytometer. The DNA content is measured by the fluorescence intensity of the PI.

-

Deconvolute the resulting DNA content histograms using appropriate cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis for Phospho-Chk1 and Cdc25A

This protocol outlines the detection of key proteins in the Chk1 signaling pathway.[6]

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-Chk1 (Ser345), anti-Chk1, anti-Cdc25A, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the cell pellets in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature the protein samples by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment.[11][12]

Materials:

-

Single-cell suspension of the desired cell line

-

Complete culture medium

-

This compound and/or DNA damaging agent

-

6-well plates or culture dishes

-

Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Prepare a single-cell suspension of the cells.

-

Seed a known number of cells (e.g., 200-1000 cells per well) into 6-well plates.

-

Allow the cells to attach for several hours or overnight.

-

Treat the cells with various concentrations of this compound, a DNA damaging agent, or a combination.

-

Incubate the plates for 10-14 days to allow for colony formation (a colony is typically defined as ≥50 cells).

-

Remove the medium and wash the colonies with PBS.

-

Fix the colonies with methanol for 10-15 minutes.

-

Stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

TUNEL Assay for Apoptosis in Xenograft Tissues

This protocol is for the detection of apoptotic cells in tissue sections from in vivo studies.[13][14]

Materials:

-

Paraffin-embedded tumor tissue sections

-

Xylene and graded ethanol series for deparaffinization and rehydration

-

Proteinase K

-

TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

-

Permeabilization buffer (e.g., Triton X-100 in sodium citrate)

-

DAPI or other nuclear counterstain

-

Fluorescence microscope

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Permeabilize the cells by incubating the sections with Proteinase K.

-

Incubate the sections with the TUNEL reaction mixture in a humidified chamber at 37°C to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.

-

Stop the reaction and wash the sections.

-

Counterstain the nuclei with DAPI.

-

Mount the sections with an anti-fade mounting medium.

-

Visualize the sections under a fluorescence microscope. TUNEL-positive (apoptotic) cells will exhibit fluorescence at the appropriate wavelength for the label used.

-

Quantify the apoptotic index by counting the number of TUNEL-positive cells relative to the total number of cells in several fields of view.

Conclusion

This compound is a highly potent and selective Chk1 inhibitor that effectively abrogates the S and G2-M cell cycle checkpoints. This mechanism is particularly effective in sensitizing p53-deficient cancer cells to DNA-damaging therapies. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Chk1 inhibition in oncology. The detailed methodologies for key in vitro and in vivo assays will facilitate the robust evaluation of this compound and other Chk1 inhibitors in preclinical and translational research settings.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHEK1 - Wikipedia [en.wikipedia.org]

- 6. Phospho-Chk1 (Ser345) (133D3) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 7. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 12. Clonogenic Assay [bio-protocol.org]

- 13. TUNEL Assay [bio-protocol.org]

- 14. Monitoring Apoptosis of Breast Cancer Xenograft After Paclitaxel Treatment With 99mTc-Labeled Duramycin SPECT/CT - PMC [pmc.ncbi.nlm.nih.gov]

CHIR-124: A Technical Guide to its Apoptosis-Inducing Mechanism in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of CHIR-124, a potent and selective inhibitor of Checkpoint Kinase 1 (Chk1). This document details the core mechanism by which this compound induces apoptosis in cancer cells, particularly in combination with DNA-damaging agents. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the critical signaling pathways and experimental workflows.

Core Mechanism of Action

This compound is a novel, quinolone-based small molecule that potently and selectively inhibits Chk1 kinase, a critical regulator of cell cycle checkpoints in response to DNA damage.[1][2] By inhibiting Chk1, this compound abrogates the S and G2-M phase checkpoints that are often activated in cancer cells to survive DNA damage induced by chemotherapy.[1][3] This disruption of the cell cycle leads to premature mitotic entry with unrepaired DNA, ultimately triggering apoptotic cell death.[1][4] The pro-apoptotic effect of this compound is particularly enhanced in cancer cells with mutated or deficient p53, a common characteristic of many tumors.[1][3]

A key molecular consequence of Chk1 inhibition by this compound is the stabilization of the protein phosphatase Cdc25A.[1][2] Normally, upon DNA damage, Chk1 phosphorylates Cdc25A, targeting it for degradation. By preventing this, this compound allows Cdc25A to accumulate, which in turn removes inhibitory phosphates from cyclin-dependent kinases (CDKs), promoting entry into mitosis.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the efficacy and selectivity of this compound from in vitro studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | IC50 (µM) | Reference |

| Chk1 | 0.0003 | [1][3] |

| Chk2 | 0.70 | [3] |

| CDK2/cyclin A | 0.19 | [3] |

| cdc2/cyclin B | 0.51 | [3] |

| CDK4/cyclin D | 2.1 | [3] |

Table 2: Potentiation of Apoptosis by this compound in Combination with SN-38

| Cell Line | Treatment | Apoptotic Cells (%) | Reference |

| MDA-MB-435 (p53 mutant) | 20 nM SN-38 (24h) | < 5 | [3] |

| 100 nM this compound (24h) | < 5 | [3] | |

| 20 nM SN-38 (24h) -> 100 nM this compound (24h) | 32 ± 2 | [3] | |

| HCT116 (p53 wild-type) | SN-38 -> this compound | 14 | [3] |

| HCT116 (p53-null) | SN-38 -> this compound | 23 | [3] |

Signaling Pathways and Experimental Workflows

Visualizations of the key signaling pathways and experimental workflows provide a clear understanding of the molecular interactions and procedural steps involved in studying this compound.

Experimental Protocols

Cell Viability and IC50 Determination

Objective: To determine the concentration of this compound that inhibits 50% of cell growth (IC50).

Protocol:

-

Cell Seeding: Seed cancer cells in 96-well plates at a density of 3,000-5,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours.

-

Viability Assessment: Use a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo to determine cell viability.

-

Data Analysis: Plot the percentage of viable cells against the log concentration of this compound. Calculate the IC50 value using a non-linear regression curve fit (four-parameter logistic model).

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the percentage of apoptotic cells following treatment with this compound, alone or in combination.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound and/or a DNA-damaging agent (e.g., 20 nM SN-38) for the specified time (e.g., 24-48 hours).[3]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach them using trypsin. Combine with the floating cells from the supernatant.

-

Staining: Wash the collected cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[6][7][8]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6][7][8]

Western Blotting for Apoptosis Markers

Objective: To detect the cleavage of PARP and caspase-3, and the stabilization of Cdc25A as markers of apoptosis and Chk1 inhibition.

Protocol:

-

Protein Extraction: Treat cells as described for the apoptosis assay. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against cleaved PARP (Asp214), cleaved caspase-3 (Asp175), Cdc25A, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.[9][10][11][12][13]

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Analysis

Objective: To analyze the effect of this compound on cell cycle distribution.

Protocol:

-

Cell Treatment and Harvesting: Treat cells as described previously and harvest them.

-

Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[14][15][16]

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[14][15][16]

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.[17]

Clonogenic Survival Assay

Objective: To assess the long-term reproductive viability of cancer cells after treatment with this compound.

Protocol:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates.

-

Treatment: Allow cells to adhere, then treat with this compound and/or a DNA-damaging agent for a specified period (e.g., 24 hours).

-

Colony Formation: Replace the drug-containing media with fresh media and incubate for 10-14 days to allow for colony formation.

-

Staining and Counting: Fix the colonies with a solution of methanol and acetic acid, and then stain with crystal violet. Count the number of colonies containing at least 50 cells.[18][19][20][21][22]

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition to determine the effect of this compound on long-term cell survival.

Conclusion

This compound is a highly potent and selective Chk1 inhibitor that effectively induces apoptosis in cancer cells, particularly those with p53 mutations, by abrogating DNA damage-induced cell cycle checkpoints. Its synergistic activity with topoisomerase I poisons and other DNA-damaging agents makes it a promising candidate for combination cancer therapy. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

- 1. Taking the time to make important decisions: the checkpoint effector kinases Chk1 and Chk2 and the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. ATR and Chk1 Suppress a Caspase-3–Dependent Apoptotic Response Following DNA Replication Stress | PLOS Genetics [journals.plos.org]

- 5. researchgate.net [researchgate.net]

- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. kumc.edu [kumc.edu]

- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Caspase Cleavage Enhances the Apoptosis-Inducing Effects of BAD - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Activation and Caspase-mediated Inhibition of PARP: A Molecular Switch between Fibroblast Necrosis and Apoptosis in Death Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]

- 13. researchgate.net [researchgate.net]

- 14. wp.uthscsa.edu [wp.uthscsa.edu]

- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 16. cancer.wisc.edu [cancer.wisc.edu]

- 17. Analysis of cell cycle by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 21. A High Content Clonogenic Survival Drug Screen Identifies MEK Inhibitors as Potent Radiation Sensitizers for KRAS Mutant Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

CHIR-124: A Dual-Action Inhibitor with Multistage Activity Against Plasmodium falciparum

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary: The urgent need for novel antimalarial therapeutics with unique mechanisms of action to combat growing drug resistance is a critical global health challenge. This document provides a comprehensive technical overview of the antiplasmodial activity of CHIR-124, a potent human checkpoint kinase 1 (Chk1) inhibitor, against Plasmodium falciparum. This compound demonstrates a promising polypharmacological profile, exhibiting multistage activity against the parasite, including asexual blood stages, gametocytes, and liver stages. Its dual mechanism of action—inhibiting both the P. falciparum aurora-related kinase-1 (PfArk1) and the formation of hemozoin—positions it as a valuable lead compound for the development of next-generation antimalarials with a potentially reduced risk of resistance development.

Quantitative Efficacy of this compound Against Plasmodium falciparum

This compound has been demonstrated to be active against both drug-sensitive and drug-resistant strains of P. falciparum in vitro. The compound also shows moderate activity against the liver and gametocyte stages of the parasite, highlighting its potential to both treat and prevent malaria transmission.

Table 1: In Vitro Activity of this compound Against Various P. falciparum Life Cycle Stages and Strains [1]

| Parasite Stage/Strain | Parameter | Value (µM) |

| Asexual Blood Stages (ABS) | ||

| P. falciparum NF54 (Drug-sensitive) | IC50 | 0.14 ± 0.03 |

| Gametocytes | ||

| Immature Gametocytes (NF54) | IC50 | 3.1 ± 0.7 |

| Late-Stage Gametocytes (NF54) | IC50 | 1.1 ± 0.2 |

| Liver Stage | ||

| P. berghei | IC50 | 0.31 ± 0.01 |

| Cytotoxicity | ||

| HepG2 (Human liver cell line) | IC50 | 4.3 ± 0.6 |

| Selectivity Index (SI) | ||

| (HepG2 IC50 / P. berghei IC50) | SI | 13.9 |

Table 2: Biochemical Inhibition Data for this compound [2]

| Target | Parameter | Value (µM) |

| Recombinant PfArk1 | IC50 | 0.38 |

| Recombinant PfArk3 | IC50 | 16 |

Dual Mechanism of Action

This compound's antiplasmodial activity stems from a dual mechanism targeting two essential parasite survival pathways.[1][3][4][5] This polypharmacology is advantageous for minimizing the risk of resistance development.[1]

Inhibition of P. falciparum Aurora-Related Kinase-1 (PfArk1)

This compound competitively binds to several Plasmodium kinases, with a notable inhibitory effect on PfArk1.[1][2][3][4] PfArk1 is an aurora-related kinase implicated in crucial cell cycle regulation and proliferation of the parasite.[1][3][4] Conditional knockdown experiments have confirmed that PfArk1 is a target of this compound's parasiticidal activity.[1][3][4]

Inhibition of Hemozoin Formation

In addition to kinase inhibition, this compound disrupts the parasite's hemoglobin degradation process.[2] The parasite detoxifies the free heme released from hemoglobin digestion by crystallizing it into hemozoin. This compound inhibits the formation of β-hematin (synthetic hemozoin) and leads to a dose-dependent increase in cytotoxic free heme within the parasite, correlating with growth inhibition.[1][3][4]

Experimental Protocols

Detailed methodologies for the key experiments are outlined below.

P. falciparum Asexual Blood Stage (ABS) Culture and Drug Susceptibility Testing

-

Parasite Culture: P. falciparum strains are maintained in vitro in human erythrocytes (O+) at a 5% hematocrit in RPMI 1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, 2 mM L-glutamine, and 25 µg/mL gentamicin. Cultures are incubated at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

-

Drug Susceptibility Assay (SYBR Green I):

-

Synchronized ring-stage parasites (0.5% parasitemia, 2.5% hematocrit) are seeded into 96-well plates containing serial dilutions of this compound.

-

Plates are incubated for 72 hours under standard culture conditions.

-

Following incubation, the plates are frozen at -80°C.

-

For lysis, plates are thawed and 100 µL of SYBR Green I lysis buffer (0.2 µL/mL SYBR Green I in 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100) is added to each well.

-

Plates are incubated in the dark at room temperature for 1 hour.

-

Fluorescence is measured using a microplate reader (excitation: 485 nm, emission: 530 nm).

-

IC50 values are calculated by fitting the fluorescence data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

β-Hematin (Hemozoin) Formation Inhibition Assay

-

Assay Principle: This assay measures the ability of a compound to inhibit the formation of β-hematin from hemin in a cell-free system.

-

Procedure:

-

A solution of hemin chloride in DMSO is added to a 96-well plate.

-

Serial dilutions of this compound (or a positive control like chloroquine) are added to the wells.

-

The reaction is initiated by adding a solution of acetate buffer (pH 5.0) and a detergent (e.g., a mixture of oleic acid and monolein).

-

The plate is incubated at 37°C for 18 hours to allow for β-hematin formation.

-

After incubation, the plate is centrifuged, and the supernatant is discarded.

-

The remaining pellet is washed with DMSO to remove unreacted hemin.

-

The β-hematin pellet is then dissolved in a solution of NaOH.

-

The absorbance of the resulting solution is measured at 405 nm.

-

IC50 values are determined by plotting the percentage of inhibition against the drug concentration.

-

Kinase Inhibition Assay (KinaseSeeker™)

-

Assay Principle: This competition binding assay measures the displacement of a fluorescent probe from the ATP binding site of a kinase.

-

Procedure:

-

Recombinant Plasmodium kinases (e.g., PfArk1) are expressed in a cell-free lysate.

-

The lysate containing the kinase is incubated with a fluorescently labeled, broad-spectrum kinase inhibitor probe.

-

Serial dilutions of this compound are added to compete with the probe for binding to the kinase's ATP-binding site.

-

The amount of displaced probe is quantified.

-

IC50 values are calculated based on the dose-dependent displacement of the probe.

-

Conclusion and Future Directions

This compound represents a promising starting point for the development of novel antimalarial drugs. Its dual mechanism of action against both a parasite kinase and the heme detoxification pathway is a significant advantage, potentially slowing the development of resistance.[5] Future research should focus on medicinal chemistry efforts to optimize the potency and selectivity of this compound analogs for Plasmodium targets over human kinases to improve its therapeutic index. Further in vivo studies are warranted to evaluate the efficacy, pharmacokinetics, and safety of this compound class in animal models of malaria. The repositioning of kinase inhibitors from other disease areas, such as oncology, is a viable strategy for accelerating antimalarial drug discovery.[3][4]

References

- 1. researchgate.net [researchgate.net]

- 2. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of PfArk1 and Hemozoin Formation | bioRxiv [biorxiv.org]

- 3. The Human Chk1 Inhibitor this compound Shows Multistage Activity Against Plasmodium falciparum via Dual Inhibition of Pf Ark1 and Hemozoin Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. malariada.org [malariada.org]

Dual-Action Antiplasmodial Mechanism of Chir-124: A Technical Guide to the Inhibition of PfArk1 and Hemozoin Formation

For Immediate Release

A Deep Dive into the Polypharmacology of Chir-124 as a Novel Antimalarial Candidate

This technical guide provides an in-depth analysis of the dual-inhibition mechanism of this compound, a potent antimalarial compound. Initially developed as a human checkpoint kinase 1 (Chk1) inhibitor, this compound has been repositioned as a promising antiplasmodial agent with a unique polypharmacological profile. For researchers, scientists, and drug development professionals in the field of malariology, this document details the quantitative data, experimental methodologies, and validated pathways that underpin this compound's efficacy against Plasmodium falciparum, the deadliest species of malaria parasite.

Contrary to initial hypotheses targeting other kinases, robust evidence demonstrates that this compound exerts its parasiticidal effects through the simultaneous inhibition of two distinct and essential parasite pathways: the cell cycle regulation via P. falciparum aurora-related kinase-1 (PfArk1) and the vital heme detoxification process of hemozoin formation.[1][2][3] This dual-action mechanism not only contributes to its potent activity against both drug-sensitive and drug-resistant parasite strains but also presents a promising strategy to combat the emergence of antimalarial resistance.[1][4]

Quantitative Data Presentation

The efficacy of this compound has been quantified across various parasite life cycle stages and against multiple strains. The following tables summarize the key in vitro activity and target engagement data.

Table 1: In Vitro Antiplasmodial Activity of this compound

This table outlines the half-maximal inhibitory concentration (IC50) of this compound against different life cycle stages of P. falciparum and other Plasmodium species, as well as its effect on a human cell line for selectivity assessment.

| Assay Type | Parasite Strain/Cell Line | IC50 (µM) |

| Asexual Blood Stages | P. falciparum NF54 | 0.14 ± 0.03 |

| P. falciparum Dd2 | 0.42 ± 0.04 | |

| P. falciparum K1 | 0.15 ± 0.02 | |

| P. falciparum Cam3.II (ART-R) | 0.11 ± 0.01 | |

| P. falciparum RF7 (ART/piperaquine-R) | 0.20 ± 0.02 | |

| Gametocytes | P. falciparum NF54 (Immature) | 3.1 ± 0.7 |

| P. falciparum NF54 (Late-stage) | 1.1 ± 0.2 | |

| Liver Stage | P. berghei | 0.31 ± 0.05 |

| Cytotoxicity | HepG2 (Human Liver Cell Line) | 4.4 ± 0.3 |

| Biochemical Inhibition | β-hematin (Hemozoin) Formation | 0.88 ± 0.09 |

Data compiled from Wicht et al. (2025). Values are presented as mean ± standard deviation or standard error of the mean.[2][5]

Table 2: Kinase Engagement Profile of this compound in P. falciparum

This table presents the apparent dissociation constants (Kd app) for the top Plasmodium kinase targets of this compound, as identified through competitive chemoproteomic profiling. Lower Kd app values indicate stronger binding affinity.

| Kinase Target | Gene ID | Apparent Dissociation Constant (Kd app) (µM) |

| PfCDPK1 | PF3D7_0217500 | 0.04 |

| PfPDK1 | PF3D7_1121900 | 0.1 |

| PfArk1 | PF3D7_0605300 | 0.17 |

| PfPKAr/c | PF3D7_1223100 / PF3D7_0934800 | 0.61 |

Data from competitive pulldown assays using Kinobeads.[2][5]

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and workflows discussed in this guide.

References

- 1. CRISPR/Cas9 Gene Editing to Make Conditional Mutants of Human Malaria Parasite P. falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. ctegd.uga.edu [ctegd.uga.edu]

- 4. Some conditions apply: Systems for studying Plasmodium falciparum protein function | Semantic Scholar [semanticscholar.org]

- 5. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: Synergistic Inhibition of Cancer Cell Growth with Chir-124 and Camptothecin

Introduction

The combination of Chir-124, a potent and selective CHK1 inhibitor, and camptothecin, a topoisomerase I inhibitor, presents a promising strategy for cancer therapy, particularly for tumors with p53 mutations.[1] Camptothecin induces DNA damage, primarily during the S-phase of the cell cycle, by trapping topoisomerase I-DNA cleavage complexes.[2][3] This damage activates the DNA damage response (DDR), leading to cell cycle arrest, which allows time for DNA repair. A key regulator of this process is the CHK1 kinase.[1][4] By inhibiting CHK1, this compound abrogates the S and G2-M checkpoints, preventing the cell from arresting and repairing the DNA damage.[1] This forces the cell to enter mitosis with damaged DNA, leading to mitotic catastrophe and apoptosis.[1] This synergistic interaction has been observed in various cancer cell lines.[1][5]

Mechanism of Action

Camptothecin exerts its cytotoxic effects by stabilizing the covalent complex between topoisomerase I and DNA.[2] This prevents the re-ligation of single-strand breaks created by topoisomerase I to relieve torsional stress during DNA replication and transcription.[2][3] When a replication fork collides with this stabilized complex, it results in the formation of a DNA double-strand break, a highly lethal form of DNA damage.[6]

In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated, which in turn phosphorylates and activates CHK1.[4] Activated CHK1 then phosphorylates and inactivates the CDC25A phosphatase, a key activator of cyclin-dependent kinases (CDKs) that drive cell cycle progression.[1] This leads to cell cycle arrest in the S and G2-M phases.[1]

This compound is a highly potent and selective inhibitor of CHK1 with an IC50 of 0.3 nM in cell-free assays.[5] It exhibits over 2,000-fold selectivity for CHK1 over CHK2.[5] By inhibiting CHK1, this compound prevents the downstream signaling that leads to cell cycle arrest.[1] As a result, cells treated with camptothecin and this compound are unable to halt cell cycle progression to repair the DNA damage, leading to premature entry into mitosis and subsequent apoptotic cell death.[1] The loss of p53 function has been shown to enhance the abrogation of the G2-M checkpoint and the induction of apoptosis by this compound.[1]

Data Presentation

Table 1: In Vitro Potency of this compound and Camptothecin as Single Agents

| Compound | Cell Line | Cancer Type | IC50 | Reference |

| This compound | (Cell-free assay) | - | 0.3 nM | [5] |

| This compound | MDA-MB-435 | Breast Carcinoma | ~220 nM | [7] |

| This compound | Colo205 | Colon Carcinoma | ~220 nM | [7] |

| Camptothecin | Various | Various | 12.5-25 ng/ml (LD50) | [8] |

Table 2: Synergistic Growth Inhibition of this compound and Camptothecin/SN-38 in p53-mutant Cancer Cell Lines

| Cell Line | Cancer Type | Combination | Synergy Analysis Method | Outcome | Reference |

| MDA-MB-231 | Breast Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |

| MDA-MB-435 | Breast Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |

| SW-620 | Colon Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |

| Colo205 | Colon Carcinoma | This compound + Camptothecin | Isobologram | Synergistic | [1] |

| MDA-MB-435 | Breast Carcinoma | This compound + SN-38 | Response Surface Analysis | Synergistic | [1] |

Mandatory Visualization

References

- 1. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 2. The Chk1/Cdc25A Pathway as Activators of the Cell Cycle in Neuronal Death Induced by Camptothecin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. physiology.elte.hu [physiology.elte.hu]

- 4. The topoisomerase I poison camptothecin generates a Chk1-dependent DNA damage checkpoint signal in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Camptothecin induces G2/M phase arrest through the ATM-Chk2-Cdc25C axis as a result of autophagy-induced cytoprotection: Implications of reactive oxygen species - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdc25A Antibody | Cell Signaling Technology [cellsignal.com]

Synergistic Anti-tumor Effect of CHIR-124 and SN-38: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted cancer therapy, combination strategies that exploit the molecular vulnerabilities of cancer cells are of paramount importance. This application note details the synergistic interaction between CHIR-124, a potent and selective inhibitor of Checkpoint kinase 1 (Chk1), and SN-38, the active metabolite of the topoisomerase I inhibitor irinotecan.[1] SN-38 induces DNA damage, primarily during the S-phase of the cell cycle, by trapping topoisomerase I-DNA cleavage complexes.[2] This damage activates the DNA damage response (DDR), leading to cell cycle arrest, which allows time for DNA repair. A key mediator of this arrest is Chk1.

This compound abrogates this protective cell cycle arrest induced by SN-38, forcing cells with damaged DNA to prematurely enter mitosis, a process that culminates in mitotic catastrophe and apoptosis. This synergistic effect is particularly pronounced in cancer cells with p53 mutations, as they are deficient in the G1 checkpoint and heavily rely on the S and G2-M checkpoints for survival after DNA damage.[3] These notes provide a summary of the quantitative data, detailed experimental protocols, and the underlying signaling pathway for studying the synergistic effects of this compound and SN-38.

Mechanism of Synergy

SN-38, a topoisomerase I inhibitor, causes single-strand breaks in DNA, which are converted to cytotoxic double-strand breaks during DNA replication.[2] This DNA damage activates the ATM/ATR kinases, which in turn phosphorylate and activate the downstream kinase Chk1. Activated Chk1 phosphorylates and inactivates Cdc25 phosphatases, preventing the dephosphorylation and activation of cyclin-dependent kinases (CDKs) that are necessary for progression through the S and G2 phases of the cell cycle.[4] This results in S and G2-M checkpoint arrest.

This compound is a highly potent and selective small molecule inhibitor of Chk1, with an IC50 of 0.3 nM in cell-free assays.[3] By inhibiting Chk1, this compound prevents the inactivation of Cdc25, leading to the activation of CDKs and the abrogation of the S and G2-M checkpoints. Consequently, cells treated with SN-38 are unable to arrest their cell cycle in the presence of this compound and are forced to enter mitosis with damaged DNA, leading to enhanced apoptosis. The sequential treatment of cancer cells, first with SN-38 to induce DNA damage and cell cycle arrest, followed by this compound to abrogate the checkpoint, has been shown to be particularly effective at inducing apoptosis.

References

Application Notes and Protocols: Chir-124 for Radiosensitization in HCT116 Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

Checkpoint kinase 1 (Chk1) is a critical regulator of the DNA damage response, primarily mediating the G2/M cell cycle checkpoint.[1][2][3] In cancer therapy, inhibiting Chk1 has emerged as a promising strategy to enhance the efficacy of DNA-damaging agents like ionizing radiation (IR). Chir-124 is a potent and selective small molecule inhibitor of Chk1.[4] These application notes provide a comprehensive overview and detailed protocols for utilizing this compound to radiosensitize HCT116 human colorectal carcinoma cells, a commonly used cell line in cancer research. The protocols outlined below cover key experiments to assess the radiosensitizing effects of this compound, including clonogenic survival assays, cell cycle analysis, and evaluation of DNA damage markers.

Mechanism of Action

This compound enhances the sensitivity of HCT116 cells to ionizing radiation primarily by abrogating the IR-induced G2/M checkpoint.[1][2][3] In response to DNA damage from radiation, normal cell cycle progression is halted at the G2/M transition to allow for DNA repair. Chk1 is a key mediator of this arrest. By inhibiting Chk1, this compound forces cells with damaged DNA to prematurely enter mitosis, leading to mitotic catastrophe and increased cell death.[5][6] This effect is particularly pronounced in p53-deficient cells, which are more reliant on the G2/M checkpoint for DNA repair.[5][6] Studies in HCT116 cells have shown that this compound-mediated radiosensitization is influenced by the p53 status, with p53-/- and p21-/- cells showing a marked accumulation of polyploid cells.[1][2][3]

Data Summary

The following tables summarize the quantitative data from studies investigating the radiosensitizing effects of this compound in HCT116 cells.

Table 1: Clonogenic Survival Data

| Cell Line | Treatment | Surviving Fraction at 2 Gy (SF2) | Dose Enhancement Ratio (DER) |

| HCT116 p53-/- | Control (IR only) | 37.4% | - |

| HCT116 p53-/- | This compound + IR | 27.7% | 1.35 |

| HCT116 WT | Control (IR only) | 33.8% | - |

| HCT116 WT | This compound + IR | 25.6% | 1.32 |

Data extracted from a study where HCT116 cells were exposed to this compound for 24 hours before irradiation.[2]

Experimental Protocols

Cell Culture

Protocol for Culturing HCT116 Cells:

-

Growth Medium: Prepare McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[7]

-

Cell Maintenance: Culture HCT116 cells in a T-75 flask at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach the cells using 0.25% Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed new flasks at a 1:5 to 1:10 dilution.[7]

Clonogenic Survival Assay

This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents.

Protocol:

-

Cell Seeding: Harvest exponentially growing HCT116 cells and seed them into 6-well plates at a density of 200-5000 cells per well, depending on the radiation dose. Allow cells to attach for at least 24 hours.[8][9]

-

Drug Treatment: Treat the cells with the desired concentration of this compound (e.g., 250 nM) for a specified duration (e.g., 1 or 24 hours) before irradiation.[10] Include a vehicle control (e.g., DMSO).

-

Irradiation: Irradiate the plates with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).[11]

-

Incubation: After irradiation, remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.

-

Colony Formation: Incubate the plates for 10-14 days to allow for colony formation.[8]

-

Staining and Counting: Aspirate the medium, wash the colonies with PBS, and fix them with a methanol/acetic acid solution (3:1). Stain the colonies with 0.5% crystal violet solution for 15-30 minutes.[8] Wash the plates with water and allow them to air dry. Count the colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group. The Dose Enhancement Ratio (DER) can be calculated to quantify the radiosensitizing effect of this compound.

Cell Cycle Analysis

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Protocol:

-

Treatment: Seed HCT116 cells in 6-well plates and treat with this compound and/or radiation as described in the clonogenic assay protocol.

-

Cell Harvest: At various time points after treatment (e.g., 24 hours), harvest the cells by trypsinization.

-

Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

-

Data Analysis: Use cell cycle analysis software to quantify the percentage of cells in the G1, S, G2/M, and sub-G1 (apoptotic) phases.[12]

Western Blotting for DNA Damage Markers

This protocol is used to detect changes in the expression and phosphorylation of key proteins involved in the DNA damage response.

Protocol:

-

Protein Extraction: Following treatment with this compound and/or radiation, lyse the HCT116 cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against key DNA damage response proteins such as phospho-Chk1 (Ser345), γH2AX, and total Chk1.

-

Detection: After washing, incubate the membrane with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway

Caption: this compound inhibits Chk1, abrogating the G2/M checkpoint and forcing mitotic entry.

Experimental Workflow

Caption: Workflow for assessing this compound radiosensitization in HCT116 cells.

References

- 1. Radiosensitization by this compound, a selective CHK1 inhibitor: effects of p53 and cell cycle checkpoints - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pure.gustaveroussy.fr [pure.gustaveroussy.fr]

- 4. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of radiosensitization by the Chk1/2 inhibitor AZD7762 involves abrogation of the G2 checkpoint and inhibition of homologous recombinational DNA repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeted radiosensitization by the Chk1 inhibitor SAR-020106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. encodeproject.org [encodeproject.org]

- 8. dovepress.com [dovepress.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Effects of gamma irradiation on cell cycle, apoptosis and telomerase activity in p53 wild-type and deficient HCT116 colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Long-lasting reduction in clonogenic potential of colorectal cancer cells by sequential treatments with 5-azanucleosides and topoisomerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Application Note & Protocol: Preparation of Chir-124 Stock Solution in DMSO

Audience: Researchers, scientists, and drug development professionals.

Abstract: Chir-124 is a potent and highly selective small molecule inhibitor of Checkpoint Kinase 1 (Chk1), a critical regulator of cell cycle checkpoints in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate the S and G2-M checkpoints, leading to increased apoptosis in cancer cells, particularly when used in combination with DNA-damaging agents like topoisomerase I poisons.[2] This makes it a valuable tool in cancer research and drug development. Proper preparation of a stable, concentrated stock solution is the first critical step for reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and handling of a this compound stock solution using Dimethyl Sulfoxide (DMSO) as the solvent.

This compound Properties and Solubility

Summarized below are the key chemical properties of this compound. It is crucial to note that solubility in DMSO can be affected by the purity and water content of the solvent. Using fresh, anhydrous DMSO is highly recommended to achieve maximum solubility.[1][3]

| Property | Data |

| Molecular Weight | 419.91 g/mol [1] |

| Chemical Formula | C₂₃H₂₂ClN₅O[1] |

| CAS Number | 405168-58-3[1] |

| Appearance | Yellow solid[4] |

| Solubility in DMSO | 7 - 14 mg/mL (approx. 17 - 33 mM).[1][3][4] Sonication is recommended to aid dissolution at higher concentrations.[4] |

| Other Solubilities | Insoluble in water and ethanol.[1] |

| Storage (Powder) | 3 years at -20°C.[1][4] |

Mechanism of Action: Chk1 Inhibition

Upon DNA damage, the ATM/ATR kinases are activated, which in turn phosphorylate and activate Chk1. Chk1 then targets cell cycle regulators like Cdc25A and Cdc25C for inhibition or degradation, leading to the arrest of the cell cycle in the S and G2/M phases to allow for DNA repair.[2][5] this compound is an ATP-competitive inhibitor that potently and selectively binds to the Chk1 kinase domain (IC₅₀ = 0.3 nM), preventing its downstream signaling.[5][6] This abrogation of the checkpoint forces cells with damaged DNA to enter mitosis, ultimately leading to apoptosis.[2]

Caption: this compound inhibits Chk1, overriding cell cycle arrest and promoting apoptosis.

Experimental Protocol

This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials

-

This compound powder (CAS: 405168-58-3)

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile, amber, or foil-wrapped microcentrifuge tubes (1.5 mL or 2 mL)

-

Calibrated analytical balance

-

Precision pipettes and sterile tips

-

Vortex mixer

-

Bath sonicator (recommended for higher concentrations)

Safety Precautions

-

Always handle this compound powder in a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

DMSO is a potent solvent that can facilitate the absorption of chemicals through the skin. Avoid direct contact.

-

Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Stock Solution Preparation Workflow

The following workflow provides a visual guide to the preparation process.

Caption: Step-by-step workflow for preparing this compound stock solution.

Step-by-Step Procedure

Step 1: Calculation Calculate the mass of this compound powder required to make a stock solution of your desired concentration and volume. For a 10 mM stock solution :

-

Formula: Mass (mg) = Desired Volume (mL) × 10 mM × 419.91 ( g/mol ) / 1000

-

Example for 1 mL of 10 mM stock: Mass (mg) = 1 mL × 10 mmol/L × 419.91 mg/mmol / 1000 L/mL = 4.199 mg

Step 2: Weighing

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh the calculated mass of this compound powder (e.g., 4.2 mg) directly into the tube. Perform this step in a chemical fume hood.

Step 3: Dissolution

-

Using a precision pipette, add the calculated volume of fresh, anhydrous DMSO to the tube containing the this compound powder (e.g., 1 mL for a 10 mM solution from 4.2 mg).

-

Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved.

-

Visually inspect the solution against a light source to ensure no solid particles remain. If precipitation or undissolved particles are visible, sonicate the tube in a bath sonicator for 5-10 minutes.[4]

Step 4: Storage and Stability

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled amber or foil-wrapped tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.[3]

-

Store the aliquots under the following conditions:

Application Notes

-

Diluting for Cell-Based Assays: To prepare a working solution, the DMSO stock should be serially diluted in your aqueous buffer or cell culture medium. It is recommended to first pre-dilute the stock in medium before adding to the final culture volume.[4]

-

Final DMSO Concentration: When treating cells, ensure the final concentration of DMSO in the culture medium is kept low, typically below 0.5% , to avoid solvent-induced cytotoxicity.[7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

-

Preventing Precipitation: When diluting the DMSO stock in aqueous solutions, precipitation can sometimes occur. To minimize this, pre-warm the stock solution and the culture medium to 37°C before mixing.[4] Add the stock solution to the medium dropwise while gently vortexing.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound, a novel potent inhibitor of Chk1, potentiates the cytotoxicity of topoisomerase I poisons in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Chk | PDGFR | Src | Apoptosis | GSK-3 | FLT | TargetMol [targetmol.com]

- 5. New Insights into Checkpoint Kinase 1 (Chk1) in the DNA Damage Response (DDR) Signaling Network: Rationale for Employing Chk1 Inhibitors in Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. medchemexpress.cn [medchemexpress.cn]

Application Notes and Protocols for CHIR-124 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing CHIR-124, a potent and selective Checkpoint Kinase 1 (Chk1) inhibitor, in various cell culture-based assays. The following sections detail its mechanism of action, effective concentrations in different contexts, and step-by-step protocols for key experimental procedures.

Introduction to this compound

This compound is a small molecule inhibitor of Chk1 kinase, a critical regulator of cell cycle checkpoints, particularly in response to DNA damage.[1][2] By inhibiting Chk1, this compound can abrogate the S and G2-M phase checkpoints, leading to increased sensitivity of cancer cells to DNA-damaging agents and ultimately inducing apoptosis.[1][2][3] This effect is particularly pronounced in cancer cells with p53 mutations, making this compound a promising agent for combination cancer therapy.[3][4]

Mechanism of Action

This compound functions as a potent and selective ATP-competitive inhibitor of Chk1. The inhibition of Chk1 prevents the phosphorylation and subsequent degradation of its downstream target, the phosphatase Cdc25A.[2] The stabilization of Cdc25A leads to the premature activation of cyclin-dependent kinases (CDKs), forcing cells to bypass the G2-M checkpoint and enter mitosis with damaged DNA, a process that culminates in mitotic catastrophe and apoptosis.[2]

Signaling Pathway

Caption: this compound inhibits Chk1, leading to Cdc25A stabilization and cell cycle checkpoint abrogation.

Quantitative Data Summary

The effective concentration of this compound can vary significantly depending on the cell line, experimental endpoint, and whether it is used as a single agent or in combination with other drugs.

Table 1: In Vitro IC50 and EC50 Values for this compound

| Target/Assay | Cell Line | IC50/EC50 | Notes | Reference |

| Chk1 Kinase Activity | Cell-free | 0.3 nM | Highly selective against Chk2 (>2000-fold) | [4][5] |

| Cytotoxicity (Single Agent) | MDA-MB-435 | 80 nM (EC50) | Human breast carcinoma | [4] |

| Cytotoxicity (in combination with SN-38) | Various p53-mutant cancer cell lines | ≥0.9 nM | Synergistic effects observed at low nanomolar concentrations. | [5] |

| PDGFR Kinase Activity | Cell-free | 6.6 nM | Off-target activity | [5] |

| FLT3 Kinase Activity | Cell-free | 5.8 nM | Off-target activity | [5] |

Table 2: Recommended Concentration Ranges for Cell-Based Assays

| Assay Type | Recommended Concentration Range | Incubation Time | Notes |

| Cytotoxicity (e.g., MTT assay) | 1 nM - 10 µM | 48 - 72 hours | A broad range is recommended for initial dose-response curves. |

| Checkpoint Abrogation | 100 - 200 nM | 24 hours | Effective for abrogating S and G2-M checkpoints induced by DNA damaging agents.[5] |

| Western Blotting (Chk1 pathway) | 100 - 500 nM | 6 - 24 hours | To observe changes in downstream protein phosphorylation and expression (e.g., Cdc25A). |

| Cell Cycle Analysis | 100 - 300 nM | 24 - 48 hours | To analyze the distribution of cells in different phases of the cell cycle. |

Experimental Protocols

The following are detailed protocols for key experiments to determine the effective concentration and mechanism of action of this compound in cell culture.

Experimental Workflow

Caption: Workflow for characterizing the effects of this compound in cell culture.

Protocol 1: Determination of Cytotoxicity using MTT Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of this compound on cell viability.

Materials:

-

96-well cell culture plates

-

Cancer cell line of interest (e.g., MDA-MB-231, SW-620)

-

Complete cell culture medium

-

This compound stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

MTT solvent (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-